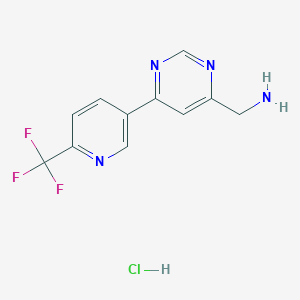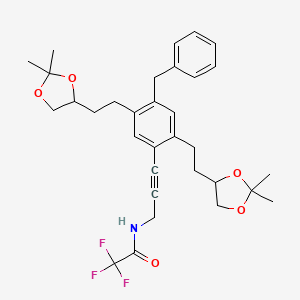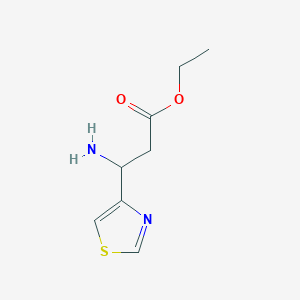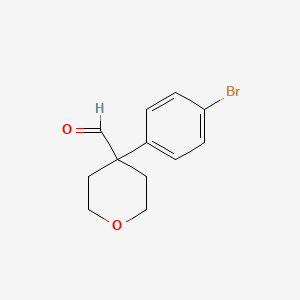
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H10ClF3N4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrimidine ring through a methanamine linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride involves multiple steps. One common method includes the reaction of 6-(trifluoromethyl)pyridin-3-amine with 4-chloropyrimidine in the presence of a base such as N-ethyl-N,N-diisopropylamine. The reaction is typically carried out in a solvent like N,N-dimethylformamide at room temperature for about 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for quality control.
Análisis De Reacciones Químicas
Types of Reactions
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine and pyrimidine rings interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Uniqueness
Compared to these similar compounds, (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties and biological activities. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications.
Propiedades
Fórmula molecular |
C11H10ClF3N4 |
|---|---|
Peso molecular |
290.67 g/mol |
Nombre IUPAC |
[6-[6-(trifluoromethyl)pyridin-3-yl]pyrimidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H9F3N4.ClH/c12-11(13,14)10-2-1-7(5-16-10)9-3-8(4-15)17-6-18-9;/h1-3,5-6H,4,15H2;1H |
Clave InChI |
AMNQMWBKXWYKTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=NC=NC(=C2)CN)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)
![6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780104.png)


![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B11780109.png)

![6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780115.png)

![2-Bromo-4-(5-chloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11780128.png)

![8-(Bicyclo[2.2.1]heptan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11780152.png)



